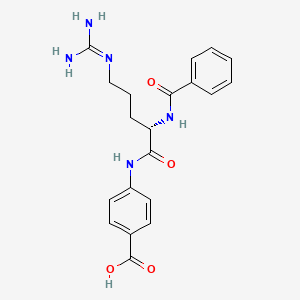(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
CAS No.: 60833-82-1
Cat. No.: VC2027255
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60833-82-1 |
|---|---|
| Molecular Formula | C20H23N5O4 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1 |
| Standard InChI Key | TUZAVLAUJHUFLA-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O |
| SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structure
(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is an organic compound characterized by several functional groups, including guanidino, benzoylamino, and carboxylic acid moieties. The compound features a specific stereochemistry at the 2-position, indicated by the (S) descriptor, which is critical to its biological activity.
Chemical Identification Parameters
The compound's key identifying parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 60833-82-1 |
| Molecular Formula | C₂₀H₂₃N₅O₄ |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1 |
| InChIKey | TUZAVLAUJHUFLA-INIZCTEOSA-N |
The structure contains several key components:
-
A benzoic acid moiety (4-aminobenzoic acid)
-
A pentanoyl chain with guanidino group at position 5
-
A benzoylamino group at position 2
-
An (S) stereocenter at position 2
Relation to Guanidinobenzoic Acid Derivatives
(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid belongs to the broader class of guanidinobenzoic acid derivatives. This class of compounds is characterized by the presence of a guanidine group linked to a benzoic acid structure, often through various spacer units.
Structural Classification
The compound incorporates structural elements common to guanidinobenzoic acids, which are defined as "aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid" . While the typical guanidinobenzoic acids feature a direct attachment of the guanidino group to the benzoic acid ring, this compound presents a more complex architecture with additional functional groups and a specific stereochemistry.
Pharmacological Properties and Mechanisms
While specific pharmacological data for (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is limited in the available research, insights can be drawn from related guanidinobenzoic acid derivatives.
Anti-Plasmin and Anti-Trypsin Activities
Many guanidinobenzoic acid derivatives demonstrate significant anti-plasmin and anti-trypsin activities. These properties make them potentially valuable as pharmaceutical agents for treating various conditions:
-
Anti-plasmin agents are useful for treating bleeding disorders
-
Anti-trypsin agents have applications in treating acute pancreatitis and related conditions
The compounds in this class generally show "extremely potent activities as compared with those of the above anti-plasmin and anti-trypsin agents, thereby making it possible to attain the same effect at a lower dosage level" . Additionally, these compounds typically demonstrate "excellent solubility in solvents or solutions as are commonly employed in pharmaceutical preparations such as water, physiological salt solutions and the like" .
Chemical and Physical Properties
Solubility Characteristics
Like other compounds in its class, (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is likely to demonstrate good water solubility, which is advantageous for pharmaceutical applications. This property would permit "administration of these compounds in the form of aqueous solutions" .
Structural Features Affecting Activity
The compound contains several key functional groups that contribute to its potential biological activity:
-
The guanidino group (-NH-C(=NH)-NH₂) at position 5 of the pentyl chain likely contributes to binding interactions with target enzymes
-
The benzoic acid moiety provides an acidic functional group that can participate in ionic interactions
-
The benzoylamino group may contribute to recognition and binding specificity
-
The (S) stereochemistry at position 2 is likely critical for proper spatial orientation of the molecule for optimal biological activity
Comparative Analysis with Related Compounds
Several related compounds provide context for understanding the potential properties and applications of (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid.
Comparison with 4-Guanidinobenzoic Acid
4-Guanidinobenzoic acid is a simpler structural analog that contains the core guanidinobenzoic acid structure:
| Property | 4-Guanidinobenzoic acid | (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₂ | C₂₀H₂₃N₅O₄ |
| Molecular Weight | 179.176 g/mol | 397.4 g/mol |
| Structure | Direct attachment of guanidino group to benzoic acid | Complex structure with multiple functional groups |
| Classification | Guanidinobenzoic acid | Derivative of guanidinobenzoic acid with additional complexity |
4-Guanidinobenzoic acid "belongs to the class of organic compounds known as guanidinobenzoic acids. These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid" .
Relation to 3-Guanidinobenzoic Acid Derivatives
Research has shown that 3-guanidinobenzoic acid derivatives, which are positional isomers of 4-guanidinobenzoic acid derivatives, have demonstrated activity as "the most potent benzoic acid inhibitor of influenza sialidase thus far identified (IC50 = 10 microM)" . This suggests potential for similar activity in related compounds like (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid, though specific studies would be needed to confirm this hypothesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume